4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with an amino (-NH₂) group at position 4, a thiol (-SH) group at position 3, and a (2,5-dichlorophenoxy)methyl moiety at position 3. The dichlorophenoxy group introduces electron-withdrawing chlorine atoms, which influence the compound’s electronic properties and biological interactions.
Properties
IUPAC Name |
4-amino-3-[(2,5-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-5-1-2-6(11)7(3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLOOWFDQFIYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=NNC(=S)N2N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with this compound in absolute ethanol, using triethylamine as a catalyst . The reaction proceeds under reflux conditions, yielding the desired product in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study focused on the synthesis of various triazole derivatives indicated promising activity against bacterial strains and fungi . The compounds were tested using agar-well diffusion methods, revealing several derivatives with notable efficacy against pathogens, which is critical in addressing antibiotic resistance.
Antifungal Properties
In addition to antibacterial activity, some derivatives have demonstrated antifungal effects. The mechanism is believed to involve disruption of fungal cell wall synthesis or function. The structural characteristics of the triazole ring contribute to its ability to inhibit fungal growth effectively .
Antioxidant Activity
The antioxidant potential of these compounds has also been investigated. Compounds containing the triazole-thiol moiety showed significant radical scavenging activities. This property is essential for developing therapeutic agents that mitigate oxidative stress-related diseases .
Fungicides
Due to their antifungal properties, triazole derivatives are being explored as potential fungicides in agriculture. Their ability to inhibit fungal pathogens can lead to effective crop protection strategies. The incorporation of dichlorophenoxy groups enhances their selectivity and efficacy against specific fungal species .
Plant Growth Regulators
Research suggests that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormonal pathways or stress responses . This application could be beneficial in improving crop yields and resilience.
Case Studies
- Synthesis and Characterization : A recent study detailed the synthesis of new triazole derivatives from this compound and evaluated their antimicrobial activities. The results indicated that specific modifications to the triazole structure significantly enhanced biological activity against both Gram-positive and Gram-negative bacteria .
- Agricultural Efficacy : Another study focused on the agricultural applications of triazole derivatives as fungicides. The findings demonstrated effective control over common plant pathogens, suggesting that these compounds could be developed into commercial fungicide formulations .
Mechanism of Action
The mechanism of action of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Antioxidant Activity
- 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) and 4-Amino-5-(4-Pyridyl)-4H-1,2,4-Triazole-3-Thiol (AP): These analogs feature electron-rich aromatic substituents (phenyl and pyridyl) instead of dichlorophenoxy. In DPPH• and ABTS•+ assays, AT and AP demonstrated strong antioxidant activity due to electron-donating -NH₂ and -SH groups, which enhance radical scavenging . The dichlorophenoxy derivative’s electron-withdrawing Cl atoms likely reduce its antioxidant efficacy compared to AT and AP, highlighting the importance of electron-donating groups in antioxidant design.
- 4-Amino-5-(Thiophen-2-Ylmethyl)-4H-1,2,4-Triazole-3-Thiol Derivatives: Substitution with thiophene (a sulfur-containing heterocycle) resulted in high antiradical activity (88.89% at 1 × 10⁻³ M). However, introducing electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduced activity, suggesting that electron-rich substituents optimize radical quenching .
Antimicrobial and Antibacterial Properties
- 4-Amino-5-(Benzylthio)-4H-1,2,4-Triazole-3-Thiol (Compound 9): Methyl disulfide derivatives of this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The benzylthio group’s lipophilicity may enhance membrane penetration, a trait shared with the dichlorophenoxy derivative’s hydrophobic Cl substituents .
- 3-(3-Chlorophenyl)-6-Aryl-5,6-Dihydro[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles: These derivatives, synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, showed significant antifungal and bacterial inhibition. The dichlorophenoxy analog’s dual Cl atoms may further enhance lipophilicity and target binding compared to mono-chlorophenyl derivatives .
Reactivity in Schiff Base Formation
- 4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol: Reacted with 4-phenoxybenzaldehyde to form a Schiff base. The nitro group’s electron-withdrawing nature slows condensation kinetics compared to dichlorophenoxy, which balances electron withdrawal with steric effects .
- 4-Amino-5-(Quinolin-2-Yl)-4H-1,2,4-Triazole-3-Thiol: Reacted with aldehydes to form arylidenamino derivatives. The quinoline group’s planar structure facilitates π-π stacking, whereas the dichlorophenoxy group’s steric bulk may limit such interactions .
Biological Activity
4-Amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and agriculture.
The compound has the molecular formula and a CAS number of 4413-40-5. It is characterized by the presence of a triazole ring and a thiol group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, one method involves the reaction of 2,5-dichlorophenol with thiosemicarbazide and subsequent cyclization to form the triazole ring. The yield and purity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography .
Antimicrobial Activity
Research has shown that triazole derivatives exhibit considerable antimicrobial properties. In vitro studies demonstrated that this compound possesses activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds with similar structures have shown MIC values ranging from 0.5 to 32 µg/mL against these bacterial strains .
Antioxidant Activity
The compound also exhibits antioxidant properties. In assays like DPPH and ABTS, it demonstrated significant scavenging activity, which is crucial for preventing oxidative stress-related diseases. The IC50 values for antioxidant activity were reported to be comparable to standard antioxidants like ascorbic acid .
Cytotoxicity and Anticancer Activity
Studies have indicated that triazole derivatives can induce cytotoxic effects in cancer cell lines. The compound's mechanism involves apoptosis induction in various cancer cells. For instance, it has been shown to inhibit cell proliferation in leukemia cell lines with IC50 values in the micromolar range .
Study on Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of several triazole derivatives including this compound. The results indicated that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study utilized molecular docking to predict binding affinities with bacterial enzymes, supporting its potential as a therapeutic agent .
Research on Antioxidant Properties
Another study focused on the antioxidant capabilities of triazole derivatives. The researchers found that compounds similar to this compound showed promising results in scavenging free radicals in vitro. This suggests potential applications in preventing oxidative damage in biological systems .
Data Table: Biological Activities
Q & A
What are the standard synthetic routes for 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions impact yield?
Category: Basic Synthesis
Answer:
The compound is typically synthesized via cyclization of hydrazide derivatives. A common method involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization from ethanol-water mixtures to yield a light-yellow powder (65% yield, m.p. 141–143°C) . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents like DMSO enhance cyclization efficiency.
- Reaction time : Prolonged reflux (>12 hours) ensures complete ring closure.
- Crystallization : Ethanol-water mixtures improve purity but may reduce yield due to solubility limitations.
For derivatives, Schiff base formation with substituted benzaldehydes under acidic conditions (glacial acetic acid) in ethanol is recommended .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Category: Basic Characterization
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the triazole ring and substituent positions. For example, the thiol (-SH) proton appears as a broad singlet at δ 13.5–14.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragmentation patterns.
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress; silica gel plates with ethyl acetate/hexane (3:7) are effective .
- Elemental Analysis : Confirms purity (>95% C, H, N, S content) .
How can researchers optimize the synthesis of Schiff base derivatives to address low yields in sterically hindered analogs?
Category: Advanced Synthesis
Answer:
Low yields in bulky derivatives often arise from steric hindrance during imine formation. Optimization strategies include:
- Solvent adjustment : Replace ethanol with DMF to stabilize intermediates via hydrogen bonding .
- Catalysis : Use 1–2 mol% of p-toluenesulfonic acid to accelerate Schiff base formation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% .
How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Category: Advanced Characterization
Answer:
Contradictions may arise from tautomerism or impurities. Recommended steps:
Tautomer analysis : Use N NMR or computational tools (DFT) to identify dominant tautomeric forms .
Complementary techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., thiol vs. thione forms via S-H stretches at 2500–2600 cm) .
Purification : Re-crystallize from dichloromethane/hexane to remove byproducts .
What methodologies are recommended for screening the antimicrobial activity of this compound?
Category: Basic Biological Activity
Answer:
- Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
- MIC determination : Use broth microdilution (CLSI guidelines) with resazurin as a viability indicator .
- Positive controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) .
How can structure-activity relationships (SARs) guide the design of more potent analogs?
Category: Advanced Biological Activity
Answer:
Key SAR insights:
- Electron-withdrawing groups : 2,5-Dichlorophenoxy enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
- Thiol vs. thione : Thiol derivatives show higher activity due to reactive -SH groups, but thiones exhibit better stability .
- Hybrid derivatives : Conjugation with 1,3,4-thiadiazole moieties improves antifungal activity (e.g., 2x potency against C. albicans) .
What strategies mitigate decomposition of the thiol group during prolonged storage or under acidic conditions?
Category: Advanced Stability
Answer:
- Protective groups : Convert thiol to disulfide (-S-S-) using iodine oxidation; reverse with dithiothreitol (DTT) before use .
- Storage : Lyophilize and store under argon at -20°C to prevent oxidation .
- Buffered solutions : Maintain pH 7–8 with phosphate buffer to avoid thiol protonation .
How can computational modeling predict the pharmacokinetic properties of derivatives?
Category: Advanced Drug Design
Answer:
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .
- Docking studies : AutoDock Vina or Schrödinger Suite can identify binding modes to targets like fungal CYP51 (e.g., ΔG < -8 kcal/mol indicates strong binding) .
What experimental designs are effective for synthesizing multifunctional derivatives (e.g., combined antimicrobial and anti-inflammatory activity)?
Category: Advanced Experimental Design
Answer:
- Scaffold hybridization : Attach ibuprofen moieties via ester linkages to triazole-thiol cores .
- High-throughput screening (HTS) : Use 96-well plates to test dual activity (e.g., COX-2 inhibition and MIC assays) .
- Fractional factorial design : Optimize reaction parameters (temperature, solvent, catalyst) to prioritize yield and bioactivity .
How can researchers address poor aqueous solubility in pharmacokinetic studies?
Category: Advanced Pharmacokinetics
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
